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molecular formula C8H16N4O B8348674 3-(2-Aminoethylamino)-1,2,4-trimethylpyrazol-5-one

3-(2-Aminoethylamino)-1,2,4-trimethylpyrazol-5-one

Cat. No. B8348674
M. Wt: 184.24 g/mol
InChI Key: KPYCXLMNILGLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04507488

Procedure details

The 3-chloro-1,2,4-trimethylpyrazol-5-one used as starting material can be obtained in the following manner: 28.6 g. 3-hydroxy-1,2,4-trimethylpyrazol-5-one (m.p. 87°-89° C., after recrystallization from ethyl acetate), prepared from diethyl methylmalonate and N,N'-dimethylhydrazine, are boiled under reflux for 3.5 hours with 55 ml. phosphorus oxychloride. The reaction mixture is then evaporated and the residue is stirred with ice and water, rendered alkaline by the addition of 10N aqueous sodium hydroxide solution and extracted 8 times with 100 ml. amounts of methylene chloride. The combined extracts are then dried and evaporated to give 24.7 g. (76.5% of theory) 3-chloro-1,2,4-trimethylpyrazol-5-one in the form of colorless crystals; m.p. 37°-38° C.
Name
3-chloro-1,2,4-trimethylpyrazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-hydroxy-1,2,4-trimethylpyrazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-chloro-1,2,4-trimethylpyrazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]([CH3:10])[N:4]([CH3:9])[C:5](=[O:8])[C:6]=1[CH3:7].OC1N(C)[N:14](C)[C:15](=O)[C:16]=1C.CC(C(OCC)=O)C(OCC)=O.C[NH:34]NC.P(Cl)(Cl)(Cl)=O>>[NH2:34][CH2:16][CH2:15][NH:14][C:2]1[N:3]([CH3:10])[N:4]([CH3:9])[C:5](=[O:8])[C:6]=1[CH3:7]

Inputs

Step One
Name
3-chloro-1,2,4-trimethylpyrazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N(N(C(C1C)=O)C)C
Step Two
Name
3-hydroxy-1,2,4-trimethylpyrazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1N(N(C(C1C)=O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNNC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
3-chloro-1,2,4-trimethylpyrazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N(N(C(C1C)=O)C)C

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred with ice and water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be obtained in the following manner
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 hours with 55 ml
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated
ADDITION
Type
ADDITION
Details
by the addition of 10N aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted 8 times with 100 ml
CUSTOM
Type
CUSTOM
Details
The combined extracts are then dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 24.7 g

Outcomes

Product
Name
Type
Smiles
NCCNC=1N(N(C(C1C)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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